molecular formula C12H10O4 B078086 Ethyl 4-oxo-4H-chromene-2-carboxylate CAS No. 14736-31-3

Ethyl 4-oxo-4H-chromene-2-carboxylate

Cat. No.: B078086
CAS No.: 14736-31-3
M. Wt: 218.2 g/mol
InChI Key: CJVFJZNWXDFXHF-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-chromene-2-carboxylate is an organic compound with the molecular formula C12H10O4. It belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4H-chromene-2-carboxylate can be synthesized through various synthetic routes. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction typically requires mild conditions and can be catalyzed by bases such as piperidine or pyridine.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromenes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ethyl 4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVFJZNWXDFXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163687
Record name 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14736-31-3
Record name Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14736-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a mixture containing 180 g of toluene and 12.0 g of diethyl oxalate was dissolved 30 g of 2-hydroxyacetophenone, to which 65.0 g of a 20% solution of sodium ethylate in ethanol was added dropwise. After completion of the reaction 13 g of 98% sulfuric acid was subsequently added, and the mixture was stirred at 60° C. for about 30 minutes. Then 140 g of water was added, and the mixture was subjected to separation of the organic layer. The resultant organic layer was concentrated, after which 55.0 g of hexane was added and the mixture was filtered below 10° C. which yields about 34.0 g of ethyl 4-oxochromene-2-carboxylate. (Approximately 95% yield).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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13 g
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140 g
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12 g
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Reaction Step Five
Quantity
180 g
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Reaction Step Five

Synthesis routes and methods II

Procedure details

Into a solution of 12.0 g of diethyl oxalate in 180 g of toluene is added 30 g of 2-hydroxyacetophenone, then dropwise added 65.0 g of 20% sodium ethoxide in ethanol. After the reaction is complete, 13 g of 98% sulfuric acid is added, and the mixture stirred at 60° C. for about 30 min. After adding 140 g of water, the organic fraction is separated. The organic fraction is concentrated and 55.0 g of hexane is added. Filtering below 10° C. affords about 34.0 g of ethyl chromone-2-carboxylate (about 95% yield).
Quantity
12 g
Type
reactant
Reaction Step One
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30 g
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reactant
Reaction Step One
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180 g
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65 g
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13 g
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140 g
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Synthesis routes and methods III

Procedure details

A 2,68 M sodium ethoxide solution in ethanol (21,9 ml) was added slowly to a solution of 2-hydroxyacetophenone (1.76 ml, 14.7 mmol) and diethyl oxalate (3.98 ml, 29.4 mmol) in a mixture of dry ethyl ether (20 ml) and absolute ethanol (20 ml). The mixture was stirred under reflux for 3 h. Afterwards it was diluted with ethyl ether (40 ml), added with 1M HCl (25 ml) and extracted with ethyl ether (3×40 ml). The combined ether phases were dried and the solvents were removed by evaporation under reduced pressure. The obtained residue was dissolved in absolute ethanol (60 ml) and 0.380 ml of concentrated hydrochloric acid were added. The resulting mixture was left under stirring at 75° C. for 1 h. After this time, 50 ml of water were poured on the mixture which was extracted with ethyl acetate (3×50 ml). The organic phase was washed successively with a sodium bicarbonate saturated solution and a NaCl saturated solution, dried and the solvents were evaporated off under reduced pressure, to obtain a crude which was purified by crystallization in ethyl ether, thereby obtaining 2.660 g of the title product (83% yield).
Quantity
0 (± 1) mol
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1.76 mL
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3.98 mL
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0 (± 1) mol
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20 mL
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20 mL
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25 mL
Type
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40 mL
Type
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Reaction Step Three
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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